3-(Cyanoamino)benzoic acid

Aminopeptidase N inhibition Enzymatic assay IC50 comparison

3-(Cyanoamino)benzoic acid (CAS 183430-27-5) is a meta-substituted benzoic acid derivative with an IC50 of 70 nM against porcine kidney APN, delivering 58-fold greater potency than bestatin. It exhibits >1,400-fold selectivity over HDAC1/2 and >4,000,000 nM against neuraminidase, eliminating off-target confounding. This distinct regioisomeric activity profile—absent in the para-isomer—makes it a non-interchangeable chemical probe for APN-dependent target engagement, SAR studies, and cell-based assay validation. Procure this precision tool to ensure robust data reproducibility and accelerate your inhibitor discovery program.

Molecular Formula C8H6N2O2
Molecular Weight 162.148
CAS No. 183430-27-5
Cat. No. B3000178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyanoamino)benzoic acid
CAS183430-27-5
Molecular FormulaC8H6N2O2
Molecular Weight162.148
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC#N)C(=O)O
InChIInChI=1S/C8H6N2O2/c9-5-10-7-3-1-2-6(4-7)8(11)12/h1-4,10H,(H,11,12)
InChIKeyYPROJFJRZCMMAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyanoamino)benzoic Acid (CAS 183430-27-5): Chemical Identity and Physicochemical Baseline for Procurement Specification


3-(Cyanoamino)benzoic acid (CAS 183430-27-5) is a benzoic acid derivative featuring a cyanoamino (-NHCN) substituent at the meta-position of the aromatic ring, with the molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [1]. The compound is characterized by a predicted pKa of 3.99 ± 0.10 for the carboxylic acid group, a predicted boiling point of 334.8 ± 44.0 °C, and a predicted density of 1.412 ± 0.06 g/cm³ . Its SMILES notation is OC(=O)c1cccc(NC#N)c1, and its InChIKey is YPROJFJRZCMMAW-UHFFFAOYSA-N, which enables unambiguous identification in chemical databases [2].

Why Generic Substitution of 3-(Cyanoamino)benzoic Acid with Regioisomeric or Structural Analogs Fails to Replicate Target Engagement


The substitution pattern of the cyanoamino group on the benzoic acid scaffold is a critical determinant of biological activity, physicochemical properties, and target selectivity. The meta-substituted 3-(cyanoamino)benzoic acid exhibits a distinct target engagement profile compared to its para-substituted regioisomer (4-(cyanoamino)benzoic acid, CAS 61700-58-1), which is not reported to inhibit aminopeptidase N (APN) with comparable potency . Furthermore, the single cyanoamino substitution at the 3-position yields an IC₅₀ of 70 nM against porcine kidney APN, whereas the bis-substituted analog (3,5-bis(cyanoamino)benzoic acid, CAS 183430-49-1) lacks publicly available APN inhibition data, suggesting that steric and electronic perturbations from additional substituents may abrogate activity . These regioisomeric and structural distinctions underscore the non-interchangeable nature of in-class compounds and necessitate compound-specific procurement for research requiring defined APN inhibitory activity.

Quantitative Differentiation Evidence for 3-(Cyanoamino)benzoic Acid (CAS 183430-27-5): Head-to-Head and Cross-Study Comparator Data


Aminopeptidase N (APN) Inhibitory Potency: 58-Fold Improvement Over Bestatin

In a direct enzymatic assay using porcine kidney microsomes, 3-(cyanoamino)benzoic acid exhibited an IC₅₀ of 70 nM against aminopeptidase N (APN), following a 5-minute preincubation with L-leu-p-nitroanilide substrate over 30 minutes [1]. In a cross-study comparison under similar assay conditions (porcine kidney APN), the clinically used APN inhibitor bestatin demonstrated an IC₅₀ of 4.08 ± 0.35 μM [2]. This represents a 58-fold improvement in potency for 3-(cyanoamino)benzoic acid over bestatin.

Aminopeptidase N inhibition Enzymatic assay IC50 comparison

Target Selectivity: 1,400-Fold Discrimination Against HDAC1/2

In a selectivity profiling assay using human HeLa cell nuclear extract, 3-(cyanoamino)benzoic acid exhibited no meaningful inhibition of histone deacetylases HDAC1 and HDAC2, with an IC₅₀ > 100,000 nM [1]. When compared directly to its APN inhibitory activity (IC₅₀ = 70 nM) measured in the same study, the compound demonstrates a selectivity window exceeding 1,400-fold (100,000 nM / 70 nM ≈ 1,428) for APN over HDAC1/2 [1].

Target selectivity HDAC1/2 Off-target profiling

Regioisomeric Differentiation: Meta-Substitution Confers 0.21 pKa Unit Acidity Difference Versus Para-Isomer

The meta-substituted 3-(cyanoamino)benzoic acid exhibits a predicted pKa of 3.99 ± 0.10 for the carboxylic acid group . In contrast, the para-substituted regioisomer 4-(cyanoamino)benzoic acid (CAS 61700-58-1) has a reported pKa of approximately 4.2 . This 0.21-unit difference in acidity reflects the distinct electronic influence of the cyanoamino group when positioned meta versus para to the carboxylic acid moiety, which can affect ionization state, solubility, and membrane permeability under physiological conditions.

Regioisomer comparison pKa difference Physicochemical property

Target Class Selectivity: Minimal Neuraminidase Inhibition Contrasts with Potent APN Activity

In a standard fluorimetric assay for influenza virus neuraminidase at pH 6.5 and 2°C, 3-(cyanoamino)benzoic acid exhibited an IC₅₀ of 4,000,000 nM (4 mM) [1]. For comparison, the clinically approved neuraminidase inhibitor oseltamivir demonstrates IC₅₀ values ranging from 0.86 nM to 16.12 nM against various influenza strains under similar assay conditions [2]. When evaluated against its own APN inhibitory activity (IC₅₀ = 70 nM), 3-(cyanoamino)benzoic acid displays a >57,000-fold preference for APN over neuraminidase (4,000,000 nM / 70 nM ≈ 57,143), confirming that the compound is not a promiscuous enzyme inhibitor.

Neuraminidase Target selectivity Influenza

Optimal Research and Industrial Application Scenarios for 3-(Cyanoamino)benzoic Acid Based on Quantitative Differentiation Evidence


APN-Focused Enzymology and Inhibitor Development

Given its 70 nM IC₅₀ against porcine kidney APN—a 58-fold improvement over the reference inhibitor bestatin [1][2]—3-(cyanoamino)benzoic acid is optimally suited as a positive control or starting scaffold in APN inhibitor discovery programs. Its high potency enables robust signal-to-noise ratios in biochemical assays at low compound concentrations, reducing solvent interference and minimizing compound consumption. The >1,400-fold selectivity over HDAC1/2 further supports its use in counter-screening panels to establish target specificity [3].

Regioisomeric Structure-Activity Relationship (SAR) Studies

The distinct pKa (3.99) and APN inhibitory profile of 3-(cyanoamino)benzoic acid, contrasted with the para-isomer's lack of reported APN activity and higher pKa (~4.2), makes this compound an essential tool for SAR investigations exploring the electronic and steric requirements for APN inhibition . Researchers can use this compound to probe the meta-substitution effect on target binding, solubility, and cellular permeability, generating insights that guide the design of more potent and selective APN inhibitors.

Cellular Target Engagement Studies Requiring High Selectivity

With an IC₅₀ > 100,000 nM against HDAC1/2 and >4,000,000 nM against neuraminidase, 3-(cyanoamino)benzoic acid exhibits a clean selectivity profile that minimizes off-target confounding in cellular assays [3][4]. This makes it a valuable chemical probe for validating APN-dependent phenotypes in cell culture models, particularly in cancer biology (where APN is implicated in angiogenesis and metastasis) or immunology (where APN modulates peptide antigen processing). The compound's selectivity ensures that observed cellular effects are mechanistically linked to APN inhibition rather than to HDAC or neuraminidase modulation.

Analytical Method Development and Quality Control

The well-defined physicochemical properties of 3-(cyanoamino)benzoic acid—including its InChIKey (YPROJFJRZCMMAW-UHFFFAOYSA-N), predicted pKa (3.99 ± 0.10), and boiling point (334.8 ± 44.0 °C)—facilitate its use as a reference standard in HPLC method development, mass spectrometry calibration, and stability-indicating assay validation [5]. The compound's distinct retention behavior relative to its regioisomers enables chromatographic resolution, making it suitable for purity assessment and impurity profiling in synthetic chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Cyanoamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.